molecular formula C8H9NO3 B13652609 6-Ethyl-3-hydroxypicolinic acid

6-Ethyl-3-hydroxypicolinic acid

Cat. No.: B13652609
M. Wt: 167.16 g/mol
InChI Key: CBKQYFKVYXLNQF-UHFFFAOYSA-N
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Description

6-Ethyl-3-hydroxypicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an ethyl group at the 6th position and a hydroxyl group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-3-hydroxypicolinic acid typically involves the functionalization of a pyridine ring. One common method is the reaction of 2-bromo-6-ethylpyridine with carbon dioxide in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-3-hydroxypicolinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various alkylating agents and catalysts are used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include ketones, carboxylic acids, and substituted pyridine derivatives, which can be further utilized in various applications.

Scientific Research Applications

6-Ethyl-3-hydroxypicolinic acid has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, particularly in the formation of metal complexes.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metal ion chelation.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metal ion-related disorders.

    Industry: It is used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-ethyl-3-hydroxypicolinic acid involves its ability to chelate metal ions. The hydroxyl and carboxyl groups on the pyridine ring facilitate the binding to metal ions, forming stable complexes . This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an ethyl group and a hydroxyl group on the pyridine ring. This unique structure enhances its ability to form stable metal complexes and provides distinct chemical reactivity compared to other picolinic acid derivatives.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

6-ethyl-3-hydroxypyridine-2-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-2-5-3-4-6(10)7(9-5)8(11)12/h3-4,10H,2H2,1H3,(H,11,12)

InChI Key

CBKQYFKVYXLNQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)O)C(=O)O

Origin of Product

United States

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